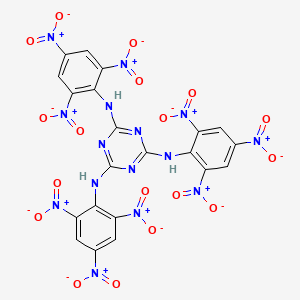
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
描述
. It is a triazine derivative characterized by a symmetrical six-membered ring structure with three nitrogen atoms. This compound is widely used in various industrial applications, including the production of resins, adhesives, and flame retardants.
Synthetic Routes and Reaction Conditions:
Trimerization of Cyanogen Chloride: One of the primary methods for synthesizing melamine involves the trimerization of cyanogen chloride (ClCN) under controlled conditions. This reaction typically requires high temperatures and a catalyst to facilitate the formation of the triazine ring.
Cyanamide Route: Another common synthetic route involves the reaction of cyanamide (NH₂CN) with ammonia (NH₃) under high pressure and temperature. This method produces melamine as a byproduct along with other nitrogen-rich compounds.
Industrial Production Methods: Melamine is produced on an industrial scale through the aforementioned methods, with the trimerization of cyanogen chloride being the most widely used due to its efficiency and scalability. The production process involves multiple stages, including purification and crystallization, to obtain high-purity melamine suitable for various applications.
Types of Reactions:
Oxidation: Melamine can undergo oxidation reactions to form various oxidized derivatives, such as melamine cyanurate and melamine phosphate, which are used in flame retardants.
Reduction: Reduction reactions involving melamine are less common but can be used to produce related compounds with different functional groups.
Substitution: Melamine can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups, leading to the formation of derivatives with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H₂) or metal hydrides.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used to achieve substitution reactions.
Major Products Formed:
Melamine Cyanurate: Used as a flame retardant in plastics and textiles.
Melamine Phosphate: Another flame retardant with applications in the construction industry.
Melamine Derivatives: Substituted melamines with different functional groups, used in various chemical and industrial processes.
科学研究应用
Melamine has a wide range of applications in scientific research, including:
Chemistry: Melamine is used as a reagent in organic synthesis, particularly in the Gattermann reaction, which involves the formylation of aromatic compounds.
Biology: Melamine derivatives are used in the study of biological systems, including the development of bioactive compounds and drug delivery systems.
Medicine: Melamine-based compounds are explored for their potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: Melamine is extensively used in the production of resins, adhesives, and flame retardants, making it an essential component in various industrial processes.
作用机制
The mechanism by which melamine exerts its effects depends on its specific application. For example, in flame retardants, melamine forms a char layer on the surface of materials, which helps to prevent the spread of fire. The molecular targets and pathways involved in these processes include the interaction of melamine with free radicals and the formation of stable carbonaceous residues.
相似化合物的比较
Melamine is often compared with other triazine derivatives, such as cyanuric acid and melamine cyanurate. While these compounds share similar structural features, melamine is unique in its ability to form stable complexes and its versatility in various applications. Other similar compounds include:
Cyanuric Acid: Used in the production of herbicides and as a precursor to melamine derivatives.
Melamine Cyanurate: A flame retardant with applications in plastics and textiles.
Cyanuric Chloride: A key intermediate in the synthesis of herbicides and other industrial chemicals.
属性
IUPAC Name |
2-N,4-N,6-N-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9N15O18/c37-28(38)7-1-10(31(43)44)16(11(2-7)32(45)46)22-19-25-20(23-17-12(33(47)48)3-8(29(39)40)4-13(17)34(49)50)27-21(26-19)24-18-14(35(51)52)5-9(30(41)42)6-15(18)36(53)54/h1-6H,(H3,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJOHGBIWCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9N15O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064996 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-29-3 | |
| Record name | N2,N4,N6-Tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10201-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010201293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3363310.png)

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)




![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)



![8-(2,3-Dihydro-1H-inden-5-yl)-N-methoxy-2-[4-(1-methylpiperidin-4-yl)anilino]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3363415.png)
